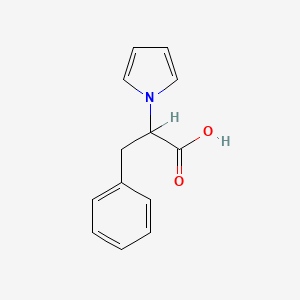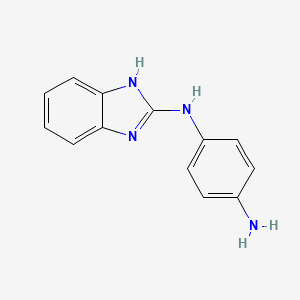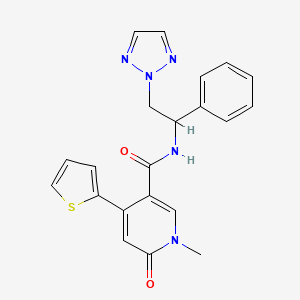![molecular formula C19H18ClN5O4 B2644160 Methyl 3-[6-(4-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate CAS No. 896069-83-3](/img/structure/B2644160.png)
Methyl 3-[6-(4-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a purine ring (a type of heterocyclic aromatic compound), a chlorophenyl group (a benzene ring with a chlorine atom), and a propanoate ester group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several functional groups and a heterocyclic ring. These groups are likely to influence the compound’s reactivity and physical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups (like the ester group) could make the compound soluble in polar solvents. The compound’s melting and boiling points would depend on the strength of intermolecular forces .Scientific Research Applications
Synthetic Organic Chemistry Applications
Bamberger Fission and Reclosure
The study on 1-Methyl-5-(methylamino)imidazole-4-carbonitrile and its derivatives, which share structural motifs with the compound , demonstrates the complex behavior of these molecules under specific chemical conditions, leading to various products through ring-opening and reclosure reactions (Itaya, Kanai, Iwata, & Azuma, 1997). Such reactions are crucial for understanding the chemical behavior and potential transformations of related compounds in synthetic organic chemistry.
Metal-Organic Frameworks (MOFs)
Novel lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate have been synthesized. These MOFs exhibit selective sensitivity to benzaldehyde-based derivatives, highlighting their potential as fluorescence sensors for chemical detection (Shi, Zhong, Guo, & Li, 2015). This application underscores the relevance of imidazole derivatives in material science, particularly in the design of sensitive and selective sensors.
Medicinal Chemistry Applications
Anti-Candida Agents
Imidazole analogs of fluoxetine, which is structurally related to the compound of interest, have shown potent anti-Candida activity. This activity surpasses that of miconazole and other clinically relevant antifungal agents, indicating the potential of such compounds in developing new antifungal therapies (Silvestri, Artico, La Regina, Di Pasquali, De Martino, D'Auria, Nencioni, & Palamara, 2004).
Safety And Hazards
The safety and hazards associated with a compound depend on its reactivity and toxicity. For example, if the compound is highly reactive or toxic, it could pose a risk to health and safety. Proper handling and disposal procedures should be followed when working with potentially hazardous compounds .
properties
IUPAC Name |
methyl 3-[6-(4-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O4/c1-11-10-24-15-16(21-18(24)25(11)13-6-4-12(20)5-7-13)22(2)19(28)23(17(15)27)9-8-14(26)29-3/h4-7,10H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUINVNUIWKFEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)Cl)N(C(=O)N(C3=O)CCC(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[6-(4-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B2644080.png)


![2-[4-[(7-Fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2644083.png)
![3-chloro-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]aniline dihydrochloride](/img/structure/B2644084.png)
![Ethyl 3-[(4-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2644085.png)

![1-(2,4-Dimethylphenyl)-5-[(2-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2644093.png)
![2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2644094.png)

![N-(2-{[(4-chloroanilino)carbonyl]amino}ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2644096.png)


![3-[(4-Chlorophenyl)sulfonyl]-6-ethoxy-4-piperidin-1-ylquinoline](/img/structure/B2644099.png)